Naquotinib

Overview

Description

Naquotinib, also known as ASP8273, is a novel third-generation EGFR-TKI . It has been used in trials studying the treatment of Solid Tumors, Non-small Cell Lung Cancer, Non-Small-Cell Lung Cancer (NSCLC), Epidermal Growth Factor Receptor Mutations, and Epidermal Growth Factor Receptor (EGFR) Mutations .

Molecular Structure Analysis

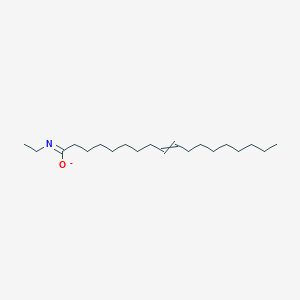

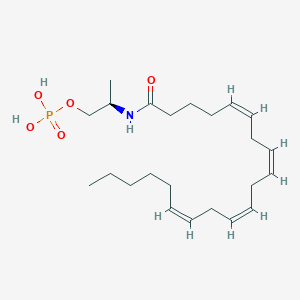

Naquotinib belongs to the class of organic compounds known as phenylpiperidines. These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Chemical Reactions Analysis

Naquotinib’s bioactivation may occur and promote the formation of reactive electrophiles that are toxic . Eight Naquotinib phase I metabolites were found that had been formed by N-demethylation, oxidation, hydroxylation, and reduction .Physical And Chemical Properties Analysis

Naquotinib has a molecular weight of 562.719 and a chemical formula of C30H42N8O3 .Scientific Research Applications

Metabolic Stability and Quantification

Naquotinib (ASP8273, NQT) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) noted for its effectiveness against specific EGFR mutations in lung cancer. A study by Alrabiah et al. (2019) developed a liquid chromatography-tandem mass spectrometry method for accurately determining Naquotinib levels. This method is significant for assessing Naquotinib's concentration and its metabolic stability, providing insights into its pharmacokinetics.

Antitumor Activity in Lung Cancer

Naquotinib has shown promising results in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations. Tanaka et al. (2019) reported that Naquotinib effectively targets EGFR mutations, including the T790M resistance mutation, and inhibits AXL signaling, a pathway associated with resistance to EGFR-TKIs. This suggests Naquotinib's potential in treating patients with NSCLC with EGFR-activating mutations and AXL overexpression.

Role in Overcoming Therapeutic Resistance

The complexity of therapeutic resistance in lung cancer treatment is a significant challenge. Murtuza et al. (2019) discussed various third-generation tyrosine kinase inhibitors, including Naquotinib, which targets EGFR T790M resistance. This highlights its role in combating resistance mechanisms that emerge after administration of earlier generation EGFR inhibitors.

Application in Diffuse Large B-Cell Lymphoma

Naquotinib has also been explored for its effectiveness in other cancer types. Tanaka et al. (2019) found that Naquotinib exhibits antitumor activity in activated B-cell-like diffuse large B-cell lymphoma. The study showed Naquotinib's potential beyond lung cancer, specifically in targeting the B-cell receptor pathway.

Resistance Mechanisms in Lung Cancer

Understanding resistance mechanisms is crucial for developing effective cancer therapies. Ninomiya et al. (2018) investigated the resistance mechanism to Naquotinib in lung cancer, identifying MET or NRAS amplification as a resistance mechanism. This research is vital for developing novel treatment strategies in the era of third-generation EGFR inhibitors.

Structural and Pharmacological Characterizations

The structural and pharmacological properties of Naquotinib provide insights into its effectiveness against various EGFR mutations. Hirano et al. (2018) assessed Naquotinib's efficacy in different EGFR mutations, including L858R and exon 19 deletion, contributing to the understanding of its action mechanism in NSCLC.

Mechanism of Action

Target of Action

Naquotinib, also known as ASP8273, is a novel third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor . EGFRs are a class of receptor tyrosine kinase, also known as ErbB1 and HER1 . They play a crucial role in the regulation of cell growth, survival, and differentiation . Naquotinib has been shown to inhibit several kinases, including BTK, JAK3, and TXK .

Mode of Action

Naquotinib interacts with its targets by inhibiting EGFR tyrosine kinase activity . It has been found to covalently bind to a mutant EGFR (L858R/ T790M) via cysteine residue 797 in the kinase domain of EGFR with long-lasting inhibition . This interaction results in the inhibition of EGFR-derived signals, effectively suppressing the proliferation and survival of cancer cells .

Biochemical Pathways

Naquotinib affects several biochemical pathways. Primarily, it inhibits the EGFR signaling pathway, which controls the proliferation, growth, survival, and differentiation of cells . Mutations in the EGFR gene can lead to overproduction of EGFR protein, causing several types of cancer . Naquotinib also inhibits the phosphorylation of AXL, an alternative bypassing pathway for resistance to EGFR-TKIs .

Pharmacokinetics

Naquotinib exhibits almost dose-proportional pharmacokinetics in both plasma and tumors . Interestingly, it shows a higher concentration and a longer elimination half-life in tumors than in plasma , suggesting that it may have a favorable distribution profile for treating tumors.

Result of Action

The molecular and cellular effects of Naquotinib’s action include the inhibition of EGFR with activating mutations, as well as the T790M resistance mutation . It has been shown to induce tumor regression in non-small cell lung cancer (NSCLC) models with EGFR-activating mutations with or without the T790M resistance mutation .

Action Environment

While specific environmental factors influencing Naquotinib’s action are not explicitly mentioned in the literature, it’s worth noting that the efficacy of any drug can be influenced by a variety of factors, including the patient’s overall health, the presence of other medications, and individual genetic variations

Safety and Hazards

properties

IUPAC Name |

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDCLUARMDUUKN-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naquotinib | |

CAS RN |

1448232-80-1 | |

| Record name | Naquotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naquotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAQUOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

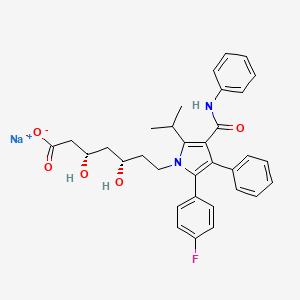

![(2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B560343.png)

![2-[4-[[4,6-Bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide](/img/structure/B560347.png)

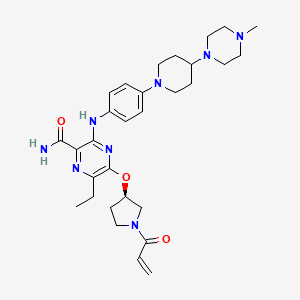

![8-bromo-guanosinecyclic3',5'-[(R)-(hydrogenphosphorothioate)],monosodiumsalt](/img/structure/B560352.png)

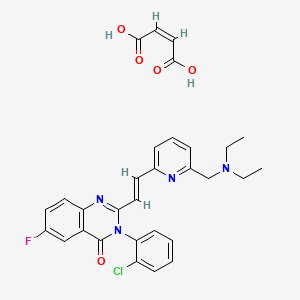

![[3-(3-carbamoylphenyl)phenyl] N-(6-phenylhexyl)carbamate](/img/structure/B560362.png)